Acid-Polyethylene Glycol 4-Mono-Methyl Ester is a derivative of polyethylene glycol, characterized by the presence of a single methyl ester group attached to the PEG backbone via an acid-sensitive linker. This compound has gained significant attention in pharmaceutical research due to its unique properties that enhance drug delivery systems. The acid-sensitive nature of the linker facilitates controlled release, making it suitable for applications that require precise timing and dosage of active pharmaceutical ingredients.
This compound is classified under polyethylene glycol derivatives and is particularly noted for its role in drug delivery applications. It is synthesized from polyethylene glycol through various chemical reactions, including esterification and transesterification processes. Acid-Polyethylene Glycol 4-Mono-Methyl Ester is commercially available from multiple suppliers, reflecting its importance in research and development within the pharmaceutical industry .
The synthesis of Acid-Polyethylene Glycol 4-Mono-Methyl Ester typically involves several key methods:
The typical reaction setup includes a reaction flask equipped with an agitator, thermometer, and condensation receiver. For example, a common procedure may involve mixing polyethylene glycol (e.g., PEG 8000) with methyl stearate in the presence of sodium methylate as a catalyst under vacuum conditions .
The molecular structure of Acid-Polyethylene Glycol 4-Mono-Methyl Ester features a linear polyethylene glycol chain with a terminal carboxylic acid group and a mono-methyl ester moiety. The general formula can be represented as:
Acid-Polyethylene Glycol 4-Mono-Methyl Ester participates in various chemical reactions, primarily involving:
The reactions are typically facilitated by acidic or basic conditions, depending on the desired outcome (e.g., hydrolysis vs. esterification). Reaction kinetics can vary significantly based on the concentration of reactants and temperature.
The mechanism of action for Acid-Polyethylene Glycol 4-Mono-Methyl Ester primarily revolves around its ability to modulate drug release profiles. When incorporated into drug formulations:
Studies indicate that formulations utilizing Acid-Polyethylene Glycol 4-Mono-Methyl Ester exhibit improved targeting capabilities and reduced side effects compared to traditional delivery methods .
Relevant analyses show that variations in molecular weight and structure can influence these properties significantly.
Acid-Polyethylene Glycol 4-Mono-Methyl Ester has diverse applications in scientific research:
The evolution of PEGylation technology began in the 1970s when Professor Frank Davis pioneered covalent attachment of methoxy PEG (mPEG) to bovine serum albumin and catalase. This demonstrated reduced immunogenicity and extended circulation half-life [1] [5]. Early PEG derivatives utilized random amine conjugation through activated polymers like PEG-tresylate or PEG-succinimidyl carbonate, yielding heterogeneous mixtures with suboptimal bioactivity [5].
The 1990s witnessed the commercialization of first-generation PEGylated drugs such as Adagen® (PEG-adenosine deaminase) and Oncaspar® (PEG-asparaginase), which employed linear, low-molecular-weight PEGs (<12 kDa) [3] [7]. As limitations in stability and activity retention emerged, second-generation PEGylation shifted toward site-specific conjugation using heterobifunctional linkers. This innovation enabled precise attachment to cysteine residues or engineered amino acids [5] [9]. Acid-PEG4-mono-methyl ester exemplifies this progression, offering a customizable spacer that balances hydrophilicity, steric effects, and controlled release.
Table 1: Evolution of PEGylation Technologies
Generation | Time Period | Key Features | Representative Derivatives |
---|---|---|---|
First | 1970s–1990s | Random amine conjugation; linear PEGs <12 kDa | PEG-tresylate, PEG-succinimidyl carbonate |
Second | 2000s–Present | Site-specific conjugation; branched/high MW PEGs | Maleimide-PEG-NHS, DBCO-PEG-acids |
Contemporary | 2010s–Present | Releasable linkers; discrete PEGs (dPEG) | Acid-PEG4-mono-methyl ester |
Acid-PEG4-mono-methyl ester’s molecular architecture comprises four core elements:
This bifunctionality makes the compound ideal for constructing PROTACs (PROteolysis-TArgeting Chimeras). Here, it links E3 ubiquitin ligase ligands to target protein binders, facilitating intracellular degradation of disease-causing proteins [2] [6]. In cancer therapeutics, its application in antibody-drug conjugates (ADCs) optimizes the distance between payload and antibody, preserving binding affinity while modulating release kinetics [6] [9]. Critically, the spacer length (∼16.7 Å) balances steric shielding and molecular flexibility, preventing aggregation without impeding target engagement.
Table 2: Comparative Analysis of PEG Linkers in Drug Conjugation
Linker Type | Spacer Length | Solubility Enhancement | Protease Resistance | Primary Applications |
---|---|---|---|---|
Acid-PEG4-mono-methyl ester | 16.7 Å | ++++ | +++ | PROTACs, peptide therapeutics |
PEG2-acid | 7.8 Å | ++ | + | Small-molecule prodrugs |
DBCO-PEG4-NHS | 20.1 Å | ++++ | ++++ | Click chemistry conjugations |
Maleimide-PEG3-acid | 12.5 Å | +++ | ++ | Cysteine-specific antibody conjugation |
The pharmacokinetic optimization imparted by Acid-PEG4-mono-methyl ester arises through three interconnected mechanisms:
Renal Clearance Reduction: Conjugation increases hydrodynamic radius beyond the glomerular filtration cutoff (∼6 nm). While unmodified peptides <20 kDa undergo rapid renal excretion, PEG4-spaced analogs exhibit >5-fold prolonged circulation [1] [9]. This is quantified in PEGylated salmon calcitonin, where a 5-kDa PEG elevates apparent molecular weight from 3.4 kDa to 259 kDa [3].
Enhanced Permeability and Retention (EPR) Effect: Solid tumors exhibit leaky vasculature (100–1000 nm gaps). Acid-PEG4-mono-methyl ester-facilitated conjugates accumulate preferentially in these tissues due to their expanded hydrodynamic volume, as demonstrated in PEGylated irinotecan (NKTR-102) which achieves 300-fold higher tumor concentrations than free drug [7].
Steric Shielding: The tetraethylene glycol chain masks proteolytic sites and reduces opsonization. For example, PEGylated antimicrobial peptides (e.g., OM19r-8, SAAP-148) show >50% longer half-lives and resistance to trypsin degradation versus native forms [3] [7]. This shielding also diminishes immunogenicity—PEG-asparaginase evades neutralization by polyclonal antibodies that target the unmodified enzyme [9].
Table 3: Pharmacokinetic Properties Enabled by Acid-PEG4 Linker
Parameter | Unmodified Compound | Acid-PEG4-Conjugated | Mechanism |
---|---|---|---|
Plasma half-life | Minutes–hours | Hours–days | Reduced renal clearance |
Tumor accumulation | Low (0.5–2% ID/g) | High (8–15% ID/g) | EPR effect |
Proteolytic stability | Susceptible | Resistant | Steric shielding of cleavage sites |
Immunogenicity | High | Low/undetectable | Masking of antigenic epitopes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7